N-(2,4-difluorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
N-(2,4-difluorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a dihydropyrazine core substituted with a 4-methylphenyl group at position 4 and a sulfanyl-acetamide linkage at position 2. This compound’s structural complexity arises from the interplay of electron-withdrawing fluorine atoms, the sulfanyl bridge, and the hydrogen-bonding capabilities of the dihydropyrazine carbonyl group.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2S/c1-12-2-5-14(6-3-12)24-9-8-22-18(19(24)26)27-11-17(25)23-16-7-4-13(20)10-15(16)21/h2-10H,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQDHSVTUCSOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Dihydropyrazinyl Intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to form the dihydropyrazinyl intermediate.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction, often using a difluorobenzene derivative.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, such as in drug development for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
*Estimated based on formula.
Key Observations:
Structural Diversity: The target compound’s 3,4-dihydropyrazine core distinguishes it from pyrido-pyrimidine (e.g., ), imidazothiazole (e.g., ), and triazole (e.g., ) analogs. These cores influence electronic properties and binding interactions. Fluorine Substitution: The 2,4-difluorophenyl group in the target compound may enhance metabolic stability compared to mono-fluorinated (e.g., ) or non-fluorinated analogs (e.g., ).
Synthesis and Yield :
- Compounds like 13a (94–95% yield) are synthesized via diazonium salt coupling, suggesting efficient routes for sulfanyl-acetamide derivatives . In contrast, fluorinated analogs (e.g., ) often require palladium-catalyzed cross-coupling, which may reduce yields due to stricter reaction conditions.
Physical Properties :
- The high melting point of 13a (288°C) indicates strong intermolecular interactions (e.g., hydrogen bonding via sulfamoyl and hydrazinylidene groups), whereas the target compound’s melting point is likely lower due to reduced polarity from fluorine substitution .
Research Findings and Implications
- Electronic Effects : The dihydropyrazine carbonyl and sulfanyl groups in the target compound may facilitate hydrogen bonding with biological targets, similar to pyrido-pyrimidine systems in .
- Fluorine Impact: Difluorophenyl groups improve membrane permeability and target affinity compared to non-fluorinated analogs (e.g., 13a) .
- Synthetic Challenges: Fluorinated aryl systems (e.g., ) often require specialized catalysts (e.g., Pd-based), whereas non-fluorinated analogs (e.g., ) are more straightforward to synthesize.
Biological Activity
N-(2,4-difluorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological effects of this compound, exploring its synthesis, mechanisms of action, and applications in medicinal chemistry.
Compound Overview
- IUPAC Name : this compound
- CAS Number : 941935-36-0
- Molecular Formula : C18H14F2N4O2S
- Molecular Weight : 387.4 g/mol
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Dihydropyrazinyl Intermediate : The initial step involves the reaction of appropriate starting materials to form the dihydropyrazinyl structure.
- Introduction of Difluorophenyl Group : This is achieved through a substitution reaction using a difluorobenzene derivative.
- Acetamide Formation : The final step involves amidation to introduce the acetamide group, typically using acetic anhydride or a similar reagent.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
- Receptor Modulation : It potentially interacts with receptors that regulate cellular processes, influencing signaling pathways.
The exact mechanisms are still under investigation and are likely dependent on the biological context in which the compound is applied.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example:
- Cell Viability Studies : Compounds were tested against A549 human lung adenocarcinoma cells using MTT assays. Results indicated structure-dependent anticancer activity with some derivatives reducing cell viability significantly compared to controls.
- Comparison with Standard Treatments : The efficacy of these compounds was compared to cisplatin, a standard chemotherapy drug, revealing promising results in terms of reduced viability in cancerous cells while maintaining lower toxicity in non-cancerous cells.
| Compound | Cell Line | Viability (%) | Notes |
|---|---|---|---|
| N-(compound A) | A549 | 64% | Enhanced activity with 4-chlorophenyl substitution |
| N-(compound B) | HSAEC1-KT | 78% | Lower toxicity observed |
Antimicrobial Activity
In addition to anticancer properties, studies have also explored the antimicrobial effects of related compounds. Screening against multidrug-resistant pathogens showed varying degrees of effectiveness:
- Pathogen Resistance : The compounds were tested against strains like Klebsiella pneumoniae and Staphylococcus aureus, demonstrating significant inhibition at certain concentrations.
Case Studies and Research Findings
Several research articles have reported on the biological activity of compounds within the same class as this compound:
- Study on Anticancer Activity : A recent publication detailed the synthesis and evaluation of similar acetamides showing promising anticancer results against various cell lines (PMC9415606).
- Antimicrobial Efficacy : Another study highlighted the antimicrobial properties against resistant strains, suggesting potential applications in treating infections caused by resistant bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
